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molecular formula C10H9BrN2 B8660545 5-bromo-6-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

5-bromo-6-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8660545
M. Wt: 237.10 g/mol
InChI Key: LVELQTVYGUQMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353107B2

Procedure details

A stirred solution of 5-bromo-6-cyclopropyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.5 g, 4.84 mmol), tert-butanol (15 mL), 9N-hydrochloric acid (15 mL) was heated to reflux for 8 hours. Reaction mixture was cooled and basified with 50% sodium hydroxide to pH 8, extracted with ethyl acetate. Organic portion was in turn washed with brine, dried over sodium sulfate and concentrated to give 910 mg (79.13% yield) of the title compound. 1H NMR (CDCl3, 300 MHz) δ 9.43 (bs, 1H), 8.06 (s, 1H), 6.39-6.38 (m, 1H), 2.647-2.603 (m, 1H), 1.09-1 (m, 4H). LCMS: m/z=237.0 (M+1).
Name
5-bromo-6-cyclopropyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79.13%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[CH:13]=[C:12]([Si](C)(C)C)[NH:11][C:5]2=[N:6][C:7]=1[CH:8]1[CH2:10][CH2:9]1.Cl.[OH-].[Na+]>C(O)(C)(C)C>[Br:1][C:2]1[CH:3]=[C:4]2[CH:13]=[CH:12][NH:11][C:5]2=[N:6][C:7]=1[CH:8]1[CH2:9][CH2:10]1 |f:2.3|

Inputs

Step One
Name
5-bromo-6-cyclopropyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1C1CC1)NC(=C2)[Si](C)(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1C1CC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 910 mg
YIELD: PERCENTYIELD 79.13%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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